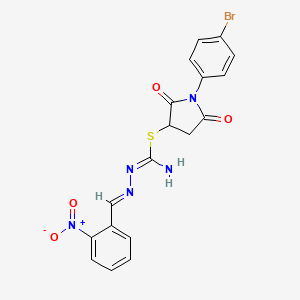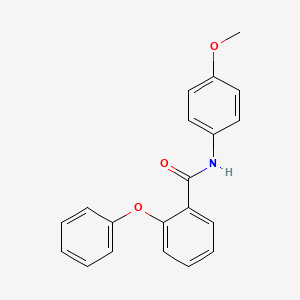![molecular formula C18H18FNO2 B5775839 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide CAS No. 853347-68-9](/img/structure/B5775839.png)
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide
説明
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. The compound, also known as FPEA, belongs to the class of acrylamide derivatives and is characterized by its unique chemical structure that includes a fluorophenyl and a methoxyphenyl group.
作用機序
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide exerts its biological effects through the inhibition of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC enzymes are known to deacetylate histone proteins, which leads to the repression of gene transcription. 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide inhibits this process by binding to the active site of HDAC enzymes and preventing them from deacetylating histones. This results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include the activation of tumor suppressor genes, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been shown to have anti-inflammatory effects and to be neuroprotective in certain models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide for lab experiments is its specificity for HDAC enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. One area of interest is the development of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide's effects on other biological targets, such as transcription factors and signaling pathways. Additionally, 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide may have potential applications in the treatment of other diseases besides cancer, such as neurodegenerative diseases and inflammatory disorders.
合成法
The synthesis of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide involves the reaction of 4-fluorophenylacetic acid with 4-methoxyphenyl ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to acrylation using acryloyl chloride to obtain 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide.
科学的研究の応用
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been found to have potential applications in the field of medicine due to its ability to interact with certain biological targets. Studies have shown that 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide can act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-9-4-15(5-10-17)12-13-20-18(21)11-6-14-2-7-16(19)8-3-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMPIGLWGDJDY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide | |
CAS RN |
853347-68-9 | |
| Record name | 3-(4-FLUOROPHENYL)-N-(2-(4-METHOXYPHENYL)ETHYL)-2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)



![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

